REACTION_CXSMILES
|
Cl.Cl.N(C1C=CC=C2C=1C=CC=N2)N.CN(/C=C(/C(=O)C1CC1)\C(OC)=O)C.C(O)(=O)CC(CC(O)=O)(C(O)=O)O.C[O:43][C:44]([C:46]1[CH:47]=[N:48][N:49]([C:54]2[CH:63]=[CH:62][CH:61]=[C:60]3[C:55]=2[CH:56]=[CH:57][CH:58]=[N:59]3)[C:50]=1[CH:51]1[CH2:53][CH2:52]1)=[O:45].[OH-].[Na+].Cl>O.C(OCC)(=O)C.C(N(CC)CC)C>[CH:51]1([C:50]2[N:49]([C:54]3[CH:63]=[CH:62][CH:61]=[C:60]4[C:55]=3[CH:56]=[CH:57][CH:58]=[N:59]4)[N:48]=[CH:47][C:46]=2[C:44]([OH:45])=[O:43])[CH2:52][CH2:53]1 |f:0.1.2,6.7|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N(N)C1=C2C=CC=NC2=CC=C1
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
78.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
306 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
TEA
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)\C=C(/C(=O)OC)\C(C1CC1)=O
|
Name
|
pyrazole ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=NN(C1C1CC1)C1=C2C=CC=NC2=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=NN(C1C1CC1)C1=C2C=CC=NC2=CC=C1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred for 40 min. at 22-24° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a yellow slurry
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture self heated to about 35° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to the temperature
|
Type
|
CUSTOM
|
Details
|
range 64-66° C
|
Type
|
TEMPERATURE
|
Details
|
upon heating
|
Type
|
CUSTOM
|
Details
|
45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
the following was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
The quenched reaction liquors
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble red material
|
Type
|
FILTRATION
|
Details
|
filter aid
|
Type
|
WASH
|
Details
|
The filter cake was washed with a further 75 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the filtrate and wash
|
Type
|
CUSTOM
|
Details
|
to separate into two layers
|
Type
|
CONCENTRATION
|
Details
|
The red organic layer was concentrated under vacuum to a volume of about 150 ml
|
Type
|
ADDITION
|
Details
|
Propan-2-ol (150 ml) was added to the ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CONCENTRATION
|
Details
|
again concentrated to 150 ml under vacuum
|
Type
|
ADDITION
|
Details
|
A further quantity of propan-2-ol (150 ml) was added to the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CONCENTRATION
|
Details
|
this was finally concentrated to about 175 ml
|
Type
|
CUSTOM
|
Details
|
The concentrate obtained
|
Type
|
CUSTOM
|
Details
|
A blue solution was formed
|
Type
|
TEMPERATURE
|
Details
|
self-heating to about 31° C.
|
Type
|
CUSTOM
|
Details
|
The blue reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated to 64-66° C.
|
Type
|
WAIT
|
Details
|
held under a nitrogen atmosphere for 4 h at this temperature
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
the resultant yellow crystal slurry obtained
|
Type
|
STIRRING
|
Details
|
was stirred at 15-20° C. for 1 h before isolation by filtration
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The filter cake product was washed with water (80 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried under vacuum at 45° C. until all water
|
Type
|
CUSTOM
|
Details
|
was removed
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=C(C=NN1C1=C2C=CC=NC2=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.86 g | |
YIELD: PERCENTYIELD | 76.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |